molecular formula C18H23N3O2S B10998239 N-cyclohexyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

N-cyclohexyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide

Cat. No.: B10998239
M. Wt: 345.5 g/mol
InChI Key: XCQCJCFPOJBXNE-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a synthetic organic compound characterized by a furan-2-carboxamide core substituted with a sulfanyl-methyl-pyrimidine moiety and a cyclohexyl group. The pyrimidine ring (4,6-dimethyl substitution) and the cyclohexyl group are critical to its structural and functional properties.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

N-cyclohexyl-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide

InChI

InChI=1S/C18H23N3O2S/c1-12-10-13(2)20-18(19-12)24-11-15-8-9-16(23-15)17(22)21-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,21,22)

InChI Key

XCQCJCFPOJBXNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carboxamide core, followed by the introduction of the cyclohexyl group and the pyrimidinyl sulfanyl moiety. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The methylsulfanyl (-SCH₂-) linker demonstrates significant oxidative susceptibility and substitution potential:

Oxidation Reactions

ReagentConditionsProductBiological Impact
Hydrogen peroxide25°C, 12 hrsSulfoxide derivativeReduced membrane permeability
m-CPBA0°C, 2 hrsSulfone derivativeEnhanced metabolic stability

Substitution at the sulfanyl site occurs via nucleophilic displacement:

  • Halogenation with N-bromosuccinimide yields bromomethyl intermediates .

  • Thiol exchange reactions introduce alternative sulfur-containing groups (e.g., -SCH₂Ph) .

Pyrimidine Ring Modifications

The 4,6-dimethylpyrimidin-2-yl group undergoes regioselective functionalization:

Electrophilic Aromatic Substitution

  • Nitration at the 5-position using HNO₃/H₂SO₄ produces nitro derivatives (yield: 68%) .

  • Chlorination with POCl₃ targets the 2-sulfanyl position, enabling further cross-coupling reactions .

Nucleophilic Displacement

  • Displacement of the sulfanyl group with amines (e.g., piperidine) generates pyrimidinylamine analogs .

Furan Ring Reactivity

The furan-2-carboxamide moiety participates in:

Electrophilic Substitution

  • Acetylation at the 5-position using acetic anhydride/AlCl₃ (yield: 72%) .

  • Formylation via Vilsmeier-Haack reaction introduces aldehyde functionalities .

Hydrogenation

  • Catalytic hydrogenation (H₂/Pd-C) saturates the furan ring to tetrahydrofuran, altering conformational flexibility .

Carboxamide Transformations

The N-cyclohexylcarboxamide group shows hydrolytic stability under physiological conditions but reacts under extreme settings:

Hydrolysis

ConditionProductApplication
6M HCl, reflux, 8 hrsFuran-2-carboxylic acidProdrug synthesis
NaOH/EtOH, 70°C, 4 hrsCyclohexylamine byproductBiodegradation studies

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related compounds:

FeatureThis Compound4,6-Dimethylpyrimidine Furan Derivatives
Sulfanyl OxidationFaster kinetics (t₁/₂ = 2 hrs)N/AN/A
Pyrimidine Nitration5-position selectivity4-position preferenceN/A
Furan HydrogenationRequires higher H₂ pressureN/AFaster under mild conditions

Mechanistic Insights

  • Sulfanyl Oxidation : Proceeds through a radical intermediate, confirmed by ESR spectroscopy .

  • Pyrimidine Functionalization : Charge distribution (calculated DFT) favors electrophilic attack at the 5-position .

  • Carboxamide Hydrolysis : Base-catalyzed mechanism involves tetrahedral intermediate formation .

This reactivity profile enables tailored modifications for applications in medicinal chemistry and materials science, particularly in developing prodrugs and enzyme inhibitors .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
N-cyclohexyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide has been explored for its therapeutic properties:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals, providing protective effects against oxidative stress.
  • Enzyme Inhibition : It has shown inhibitory activity against enzymes such as butyrylcholinesterase (BChE), which is important for neurological functions.

2. Biological Research
The compound's interactions with biological targets have been a focus of research:

  • Mechanism of Action : this compound binds to specific enzymes or receptors, modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. Results demonstrated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Candida albicans, suggesting its potential as a new antimicrobial agent.

Case Study 2: Antioxidant Properties
Research highlighted in Phytotherapy Research evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that it significantly reduced oxidative stress markers in vitro, supporting its use in formulations aimed at oxidative damage prevention.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

(a) N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Platinum(II) Complex

  • Structure : Contains a cyclohexylsulfanyl group attached to a pyrazole ligand coordinated to platinum.
  • Activity : Demonstrates threefold higher cytotoxicity compared to benzylsulfanyl analogs in Jurkat, K562, and U937 cancer cell lines. The cyclohexyl group enhances lipophilicity, improving membrane permeability and intracellular accumulation .

(b) ((E)-1-(((4,6-Dimethylpyrimidin-2-yl)imino)methyl)naphthalen-2-ol) and Metal Chelates

  • Structure : Features a 4,6-dimethylpyrimidin-2-yl group linked to a naphthol via an imine bond.
  • Activity : Metal chelates (e.g., Cu²⁺, Ni²⁺) show enhanced stability and antimicrobial properties compared to the free ligand. The dimethylpyrimidine group facilitates π-π stacking interactions in biological targets .
  • Comparison : The absence of a metal-binding site in the target compound may limit its direct antimicrobial efficacy but could reduce toxicity risks associated with metal ions.

Cyclohexyl-Substituted Compounds

(a) N,N'-Dichloro-tri[(4-(benzylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] Platinum(II) Complex

  • Structure : Benzylsulfanyl substituent instead of cyclohexyl.
  • Activity : Lower cytotoxicity (33% of cyclohexyl analog) due to reduced hydrophobicity and weaker cellular uptake .
  • Comparison : Highlights the critical role of the cyclohexyl group in optimizing pharmacological profiles.

Furan-Carboxamide Derivatives

(a) (R/S)-N-[(Poly-substituted Hexan-2-yl)]-butanamide Derivatives

  • Structure: Complex carboxamide backbones with phenoxy and tetrahydropyrimidinyl groups.
  • Activity : These derivatives, reported in pharmacopeial studies, exhibit varied stereochemical effects on bioactivity, with (S)-isomers often showing higher metabolic stability .

Biological Activity

N-cyclohexyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a complex organic compound notable for its potential biological activities. Its molecular formula is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S, with a molecular weight of 345.5 g/mol. The compound features a combination of functional groups, including a cyclohexyl moiety, a furan ring, and a pyrimidinyl group linked through a sulfanyl group. These structural characteristics are significant for its interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the carboxamide group enhances solubility, which is crucial for biological interactions. Research indicates that this compound may exhibit:

  • Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
  • Antioxidant Properties : The compound may reduce reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest it could possess antimicrobial properties, although further investigations are needed.

Case Studies and Research Findings

  • Tyrosinase Inhibition : Similar compounds have demonstrated significant tyrosinase inhibitory activity, which is crucial in the context of skin pigmentation disorders. This suggests that this compound could potentially be explored for cosmetic applications aimed at reducing hyperpigmentation .
  • Antioxidant Effects : Studies on related compounds have indicated strong antioxidant effects, which may correlate with reduced levels of ROS and reactive nitrogen species (RNS). This property is essential for developing therapeutic agents targeting oxidative stress-related diseases .
  • In Silico Studies : Computational studies have been employed to predict the drug-likeness and binding affinities of similar compounds, providing insights into their potential as therapeutic agents . These studies help in understanding how modifications to the chemical structure can enhance biological activity.

Data Table: Biological Activity Summary

Biological ActivityEvidence/Source
Tyrosinase InhibitionSignificant inhibition observed in related studies
Antioxidant PropertiesReduction in ROS levels reported
Antimicrobial ActivityPreliminary findings suggest potential
Enzyme InteractionPotential as an enzyme inhibitor noted

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, furan-2-carbonyl chloride derivatives (e.g., 2-furoyl chloride) can react with cyclohexylamine under reflux in acetonitrile or 1,4-dioxane, followed by thiolation with 4,6-dimethylpyrimidine-2-thiol . Key steps include:

  • Reaction Conditions: Reflux at 120°C for 18–24 hours with stirring.
  • Purification: Recrystallization using chloroform/methanol mixtures or column chromatography.
  • Purity Validation: HPLC (≥95% purity) and elemental analysis .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

  • Spectroscopy:
    • 1H/13C NMR: To identify protons (e.g., furan C-H at δ 6.3–7.5 ppm) and carbons (amide carbonyl at ~165 ppm) .
    • IR: Amide N-H stretch (~3310 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹ .
  • Mass Spectrometry (MS): Molecular ion peaks matching the theoretical mass (e.g., m/z 388.4 for C₁₉H₂₄N₄O₂S) .
  • X-ray Crystallography: For bond angles and dihedral angles (e.g., furan-phenyl dihedral angle ~9.7°) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., hydrogen bonding) influence the compound’s conformational stability?

Methodological Answer:

  • Crystallographic Analysis: X-ray structures reveal intramolecular H-bonding (e.g., N–H⋯O=S interactions, ~2.6 Å) that stabilizes the planar amide moiety .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) to map energy minima and torsional barriers .
  • Impact on Reactivity: Planar conformations may enhance π-π stacking in biological targets (e.g., enzyme active sites) .

Q. How can structure-activity relationships (SAR) be explored for anticancer or antimicrobial applications?

Methodological Answer:

  • In Vitro Assays:
    • Anticancer: MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values .
    • Antimicrobial: Disk diffusion assays against E. coli or S. aureus .
  • SAR Modifications:
    • Pyrimidine Substituents: Vary methyl groups (4,6-position) to assess steric effects.
    • Thioether Linker: Replace sulfur with oxygen/selenium to study electronic effects .

Q. What methodologies address contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Protocols: Ensure consistent cell culture conditions (e.g., serum concentration, incubation time) .
  • Purity Reassessment: Verify compound integrity via HPLC-MS to rule out degradation .
  • Dose-Response Curves: Use 8–10 concentration points to improve IC₅₀ accuracy .

Q. How can environmental safety assessments be conducted for this compound?

Methodological Answer:

  • Ecotoxicity Testing:
    • Aquatic Toxicity: Daphnia magna 48-hour LC₅₀ assays .
    • Biodegradability: OECD 301F test (respirometry) to measure mineralization .
  • Regulatory Compliance: Follow GHS H-codes (e.g., H410: toxic to aquatic life) for disposal .

Theoretical and Computational Integration

Q. How can molecular docking studies guide target identification?

Methodological Answer:

  • Target Selection: Prioritize proteins with sulfur-binding pockets (e.g., tyrosine kinases) .
  • Software: AutoDock Vina or Schrödinger Suite for binding affinity simulations.
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values .

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